

# A Technical Guide to Early Research on Vitamin P and Capillary Permeability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The mid-20th century marked a pivotal era in nutritional science with the discovery of a factor, initially termed "vitamin P," that appeared to play a crucial role in maintaining capillary health. This technical guide provides an in-depth exploration of the seminal research on this substance, now known to be a class of compounds called flavonoids, and its effects on capillary permeability and fragility. The initial hypothesis, pioneered by Nobel laureate Albert Szent-Györgyi, suggested that certain flavonoids were essential for preserving the integrity of blood vessels, a concept that spurred decades of investigation.[1][2] This document details the experimental protocols, presents the quantitative data from foundational studies, and illustrates the proposed mechanisms of action from that period.

## The Discovery of "Vitamin P"

The story of "vitamin P" begins with the observation that purified vitamin C (ascorbic acid) was not as effective as crude extracts from natural sources like lemons and paprika in treating all the symptoms of scurvy.[2] In 1936, Szent-Györgyi and his colleagues published a groundbreaking paper in Nature describing a substance in these extracts that seemed to correct a specific deficiency syndrome in their patients, characterized by increased capillary permeability and fragility.[1] They proposed the name "vitamin P" for this permeability factor.[1] [3] This new "vitamin" was later identified as a mixture of flavonoids, primarily citrin, which is composed of hesperidin and eriodictyol glycoside.



Subsequent research by numerous scientists aimed to elucidate the specific flavonoids responsible for this activity and to quantify their effects. The primary compounds that emerged from this early research were hesperidin and rutin.

## **Experimental Protocols for Assessing Capillary Function**

Early investigators developed several ingenious, albeit now largely historical, methods to measure capillary fragility and permeability.

### **Capillary Fragility Assessment**

The Tourniquet Test (Rumpel-Leede-Hess Test): This was the most common method for assessing capillary fragility.

- Principle: Increased intracapillary pressure is induced by venous stasis, leading to the formation of petechiae (small, pinpoint hemorrhages) in individuals with fragile capillaries.
- Methodology:
  - A blood pressure cuff is applied to the upper arm and inflated to a pressure midway between the systolic and diastolic pressures.
  - This pressure is maintained for a standardized period, typically 5 to 8 minutes.
  - After releasing the pressure, the number of petechiae that have formed within a predefined circular area on the forearm (e.g., 2.5 cm or 5 cm in diameter) is counted.
  - A higher number of petechiae indicates greater capillary fragility.

The Suction Cup Method (Petechiometer): This method utilized negative pressure to assess capillary resistance.

- Principle: A standardized negative pressure is applied to a small area of skin, and the pressure required to produce a petechia is determined.
- Methodology:



- A small glass cup with a connection to a vacuum pump is placed on the skin.
- The negative pressure is gradually increased until the first petechia appears within the cup.
- The pressure at which this occurs is recorded as the measure of capillary resistance.

### **Capillary Permeability Assessment**

The Landis Micro-occlusion Technique: This elegant method allowed for the direct measurement of fluid movement across the wall of a single capillary.[4][5][6]

- Principle: Based on Starling's principle of fluid exchange, this technique measures the
  filtration or absorption of fluid across the capillary wall in response to changes in hydrostatic
  and osmotic pressures.
- Methodology:
  - A single capillary in a translucent tissue preparation (often the frog mesentery) is visualized under a microscope.
  - A micro-occlusion is created in the capillary using a fine glass rod, trapping a column of red blood cells.
  - The movement of these red blood cells is observed over time. Movement away from the heart indicates fluid filtration out of the capillary, while movement towards the heart indicates fluid absorption into the capillary.
  - By measuring the rate of this movement and the capillary hydrostatic pressure (determined by a separate micropipette), the capillary filtration coefficient (a measure of permeability) could be calculated.

## Quantitative Data from Early Clinical and Experimental Studies

The following tables summarize the quantitative findings from key early studies on the effects of flavonoids on capillary fragility and permeability.



**Table 1: Human Studies on Capillary Fragility** 

Study (Year)	Compoun d(s)	Subjects	Dosage	Duration	Method	Key Quantitati ve Results
Szent- Györgyi & Rusznyák (1936)	"Vitamin P" (from lemon juice)	Patients with various hemorrhagi c conditions	Not specified	Not specified	Tourniquet Test	Reduction in petechial hemorrhag es (qualitative )
Scarborou gh (1939)	Hesperidin	Patients with capillary fragility	1 g/day	4 weeks	Tourniquet Test	Significant reduction in petechiae count in 8 out of 10 patients.
Griffith, Couch, & Lindauer (1944)	Rutin	Patients with increased capillary fragility	60-100 mg/day	Several weeks	Tourniquet Test	Restoration of normal capillary fragility in a majority of patients.
Levitt et al. (1948)	Rutin	Diabetic patients with retinopathy	60-300 mg/day	Not specified	Tourniquet Test	Improveme nt in capillary fragility in a significant number of patients.[7]

**Table 2: Animal Studies on Capillary Function** 



Study (Year)	Compound(s)	Animal Model	Key Quantitative Results
Bentsáth, Rusznyák, & Szent-Györgyi (1936)	"Vitamin P"	Guinea pigs on a scorbutic diet	Increased survival time compared to animals on a vitamin C deficient diet alone.
Dalldorf (1939)	"Vitamin P"	Guinea pigs with experimental scurvy	Reduced the severity of hemorrhagic manifestations of scurvy.

## **Proposed Mechanisms of Action (Early Hypotheses)**

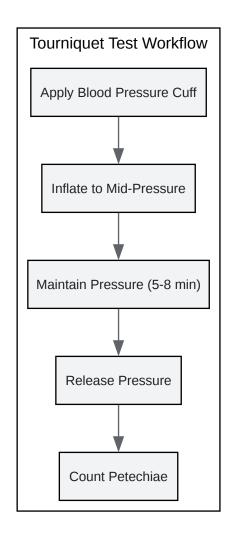
The precise molecular mechanisms by which flavonoids influence capillary permeability were not well understood in the early days of research. However, several hypotheses were proposed based on the available evidence.

- Direct Action on the Capillary Wall: It was suggested that "vitamin P" acts directly on the
  endothelial cells or the intercellular cement substance of the capillaries, thereby
  strengthening the vessel wall and reducing its permeability.
- Synergistic Action with Vitamin C: A prominent theory was that flavonoids work in synergy
  with vitamin C. It was proposed that flavonoids might protect vitamin C from oxidation,
  thereby enhancing its biological activity in maintaining collagen and the integrity of the
  capillary endothelium.
- Enzyme Inhibition: Later research began to explore the possibility that flavonoids might inhibit enzymes that could increase capillary permeability, such as hyaluronidase.

## **Visualizing the Early Concepts**

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed logical relationships from the early research on "vitamin P".

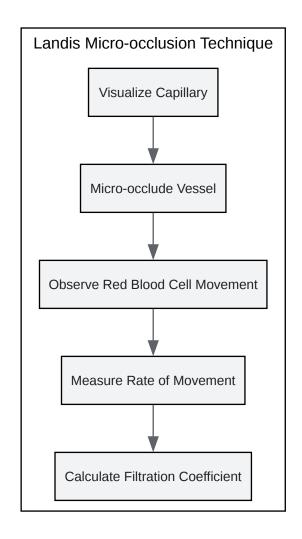




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Caption: Workflow of the Tourniquet Test for Capillary Fragility.

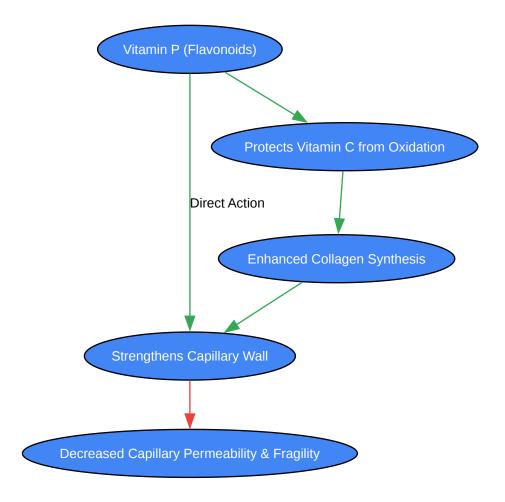




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Caption: Experimental Workflow of the Landis Micro-occlusion Technique.





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Caption: Early Hypothesized Mechanisms of "Vitamin P" Action.

#### Conclusion

The early research on "vitamin P" laid the groundwork for our current understanding of the role of flavonoids in vascular health. While the term "vitamin P" is now obsolete, the fundamental observation that these compounds can influence capillary permeability and fragility remains a significant area of study. The pioneering experimental techniques, though largely replaced by more modern methods, demonstrate the ingenuity of early researchers in quantifying subtle physiological processes. This historical perspective is invaluable for today's scientists and drug development professionals, offering insights into the evolution of nutritional science and providing a context for contemporary research on flavonoids and their therapeutic potential.



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- To cite this document: BenchChem. [A Technical Guide to Early Research on Vitamin P and Capillary Permeability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030747#early-research-on-vitamin-p-and-capillary-permeability]

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